molecular formula C20H20ClN3O2S B2434340 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897471-44-2

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No.: B2434340
CAS No.: 897471-44-2
M. Wt: 401.91
InChI Key: XSZHRENQUBSLJF-UHFFFAOYSA-N
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Description

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a phenoxypropanone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

The compound 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is believed to interact with various enzymes and proteins. It has been suggested that it may have anti-inflammatory and analgesic activities . The compound’s activity is thought to be mediated chiefly through inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Cellular Effects

In cellular processes, this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is believed to mediate inflammation and pain at the sites of inflammation throughout the body .

Molecular Mechanism

At the molecular level, this compound is thought to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is suggested that the compound may inhibit the cyclo-oxygenase pathways, which are responsible for the metabolism of arachidonic acid to prostaglandins .

Temporal Effects in Laboratory Settings

It is known that some benzothiazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities in experimental models .

Dosage Effects in Animal Models

Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities in pharmacological evaluations .

Metabolic Pathways

It is known that the anti-inflammatory activity of similar compounds is mediated through inhibition of the biosynthesis of prostaglandins .

Transport and Distribution

It is known that similar compounds may interact with various transporters or binding proteins .

Subcellular Localization

It is known that similar compounds may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one can be compared with other similar compounds such as:

    1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one: This compound lacks the phenoxy group, which may result in different biological activities.

    1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methoxypropan-1-one: The presence of a methoxy group instead of a phenoxy group can alter its chemical reactivity and pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c21-15-6-7-17-18(14-15)27-20(22-17)24-11-9-23(10-12-24)19(25)8-13-26-16-4-2-1-3-5-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZHRENQUBSLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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